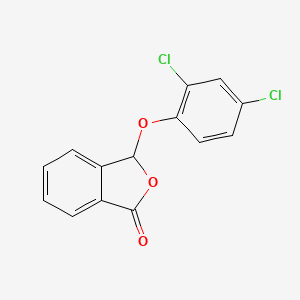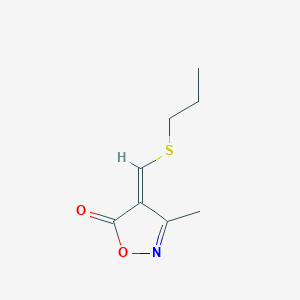
4,5,5-Trimethyl-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,5,5-Trimethyl-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazole is an organic compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This specific compound is characterized by its unique structure, which includes a triazole ring substituted with methyl and methylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,5-Trimethyl-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylthio-2-butanone with hydrazine hydrate, followed by cyclization in the presence of an acid catalyst. The reaction conditions often include moderate temperatures and specific solvents to facilitate the formation of the triazole ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 4,5,5-Trimethyl-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions, although this is less common.
Substitution: The methylthio group can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, 4,5,5-Trimethyl-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazole is used as a building block for the synthesis of more complex molecules
Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Research is ongoing to explore its efficacy and mechanism of action in various biological systems.
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and polymers. Its stability and reactivity make it suitable for various applications, including as an intermediate in the production of specialty chemicals.
Mechanism of Action
The mechanism by which 4,5,5-Trimethyl-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazole exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, inhibiting their activity or modulating their function. The presence of the triazole ring and methylthio group can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
1,2,4-Triazole: The parent compound, which lacks the methyl and methylthio substitutions.
3-Methyl-1,2,4-triazole: A simpler derivative with a single methyl group.
4,5-Dimethyl-1,2,4-triazole: Another derivative with two methyl groups.
Uniqueness: 4,5,5-Trimethyl-3-(methylthio)-4,5-dihydro-1H-1,2,4-triazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methyl and methylthio groups can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for research and industrial applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
Molecular Formula |
C6H13N3S |
|---|---|
Molecular Weight |
159.26 g/mol |
IUPAC Name |
4,5,5-trimethyl-3-methylsulfanyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C6H13N3S/c1-6(2)8-7-5(10-4)9(6)3/h8H,1-4H3 |
InChI Key |
VXOARKLVSMYNIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(NN=C(N1C)SC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Butane-1-sulfonyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B12875890.png)
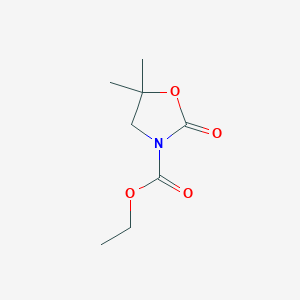
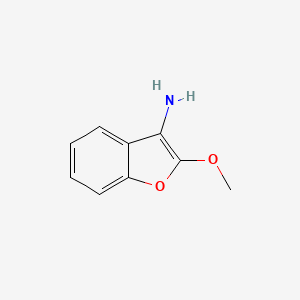
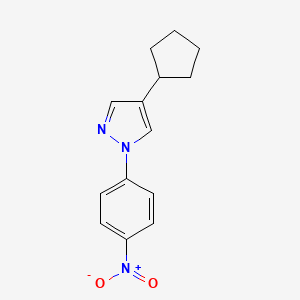
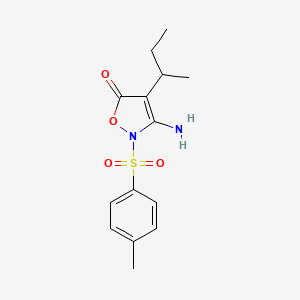


![N-[4-(4-Bromobenzoyl)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12875946.png)

![7-Methoxy-6-methyl-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboximidamide](/img/structure/B12875961.png)


